molecular formula C34H28N4O7S B2696613 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688062-00-2

N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide

Cat. No. B2696613
CAS RN: 688062-00-2
M. Wt: 636.68
InChI Key: LAAZHBLJHJMXCE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C34H28N4O7S and its molecular weight is 636.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Oxazolo and Dioxolo Quinazolinones : Research demonstrates innovative methods for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one derivatives from anthranilamide, indicating the chemical versatility and reactivity of quinazolinone frameworks for further derivatization and potential applications in medicinal chemistry and material science (J. Chern et al., 1988).

  • Regioselectivity in Electrophilic Substitution : Studies on the regioselectivity of electrophilic attack on quinazolinone derivatives provide insights into the chemical behavior of these compounds, crucial for designing targeted chemical reactions for the synthesis of complex molecules with potential pharmacological activities (Walid Fathalla et al., 2000).

Biological Activities and Applications

  • Anticancer and Chemoresistance Overcoming : Certain quinazolinone derivatives exhibit significant inhibition of angiogenesis and P-glycoprotein efflux pump activity, highlighting their potential in overcoming cancer chemoresistance and as promising candidates for cancer therapy development (Ramesh Mudududdla et al., 2015).

  • Enhanced Water Solubility for Antitumor Agents : The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents demonstrate the importance of solubility in the development of bioactive compounds, making them more viable for in vivo studies and therapeutic use (V. Bavetsias et al., 2002).

  • Antihypertensive Activity : Novel triazoloquinazolinones derived from quinazolinone compounds show significant antihypertensive activity, suggesting their utility in developing new treatments for hypertension (V. Alagarsamy et al., 2007).

  • Analgesic and Antibacterial Activities : The synthesis of pyrazoles and triazoles bearing a quinazoline moiety and their evaluation for analgesic and antibacterial activities indicate the broad therapeutic potential of quinazolinone derivatives (H. Saad et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O7S/c39-31(35-15-21-4-2-1-3-5-21)18-46-34-37-26-14-30-29(44-20-45-30)13-25(26)33(41)38(34)17-22-6-9-24(10-7-22)32(40)36-16-23-8-11-27-28(12-23)43-19-42-27/h1-14H,15-20H2,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAZHBLJHJMXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCC7=CC=CC=C7)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

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